Welcome to the BenchChem Online Store!
molecular formula C10H11ClO B1291710 3-Isopropylbenzoyl chloride CAS No. 325770-58-9

3-Isopropylbenzoyl chloride

Cat. No. B1291710
M. Wt: 182.64 g/mol
InChI Key: IIQOURMQVWTWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139580B2

Procedure details

A mixture of 3-isopropyl-benzoic acid (5.00 g, 30.4 mmol) in SOCl2 (50 ml) was stirred at 100° C. for 2 h. The reaction mixture was concentrated to give 3-isopropyl-benzoyl chloride (5.00 g, 91%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](O)=[O:8])([CH3:3])[CH3:2].O=S(Cl)[Cl:15]>>[CH:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([Cl:15])=[O:8])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C(=O)O)C=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.